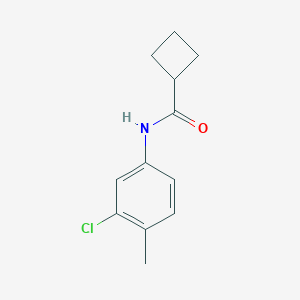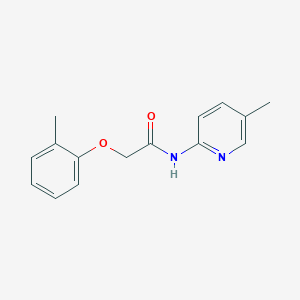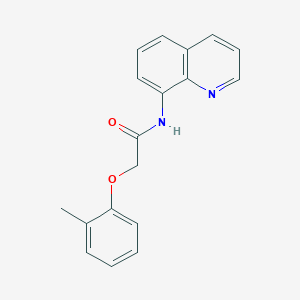
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is a CB1 receptor agonist and has been shown to have analgesic and anti-inflammatory properties.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a CB1 receptor agonist, meaning it binds to and activates the CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. Activation of the CB1 receptor by N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide results in the release of neurotransmitters such as dopamine and serotonin, which can modulate pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is its potential as a treatment for chronic pain conditions and cancer. However, N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a relatively new compound and its safety and efficacy have not been fully established. Additionally, N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a synthetic compound and may have limitations in terms of its applicability to natural systems.
Direcciones Futuras
Future research on N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide should focus on its safety and efficacy as a therapeutic agent. Studies should also investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in combination with other drugs for the treatment of pain and inflammation. Additionally, research should investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in the treatment of other conditions, such as anxiety and depression. Finally, studies should investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in veterinary medicine.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-methylbenzoyl chloride with cyclobutanecarboxylic acid. The resulting intermediate is then deprotected to yield N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide. The purity and yield of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can be improved through various purification techniques.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can reduce pain and inflammation in animal models, and may have potential as a treatment for chronic pain conditions. N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro.
Propiedades
Nombre del producto |
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide |
|---|---|
Fórmula molecular |
C12H14ClNO |
Peso molecular |
223.7 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H14ClNO/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) |
Clave InChI |
FLFYXIFEJVBMOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)


![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)